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Introduction
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to

identify the genome-wide binding sites of transcription factors and other DNA-associated

proteins. The efficacy of ChIP-seq hinges on the initial crosslinking step, which serves to

covalently link proteins to DNA. While formaldehyde (FA) is the most commonly used

crosslinking agent, its short spacer arm (~2 Å) is most effective at capturing direct protein-DNA

interactions.[1] This can be a limitation when studying proteins that are part of larger complexes

or interact indirectly with DNA.

To address this, a dual-crosslinking strategy employing Disuccinimidyl Glutarate (DSG), also

known as DNA crosslinker 2 dihydrochloride, in conjunction with formaldehyde has gained

prominence.[2][3] DSG is a homo-bifunctional N-hydroxysuccinimide (NHS) ester crosslinker

with a longer spacer arm of approximately 7.7 Å.[1][4] This extended reach allows for the

efficient capture of protein-protein interactions within chromatin complexes that may be missed

by formaldehyde alone.[4] The sequential use of DSG to first stabilize protein-protein

interactions, followed by formaldehyde to fix protein-DNA interactions, has been shown to

significantly enhance the quality and sensitivity of ChIP-seq assays, particularly for transcription

factors with transient or indirect DNA binding.[1][2]

This application note provides detailed protocols and quantitative data demonstrating the utility

of DSG in ChIP-seq, along with visualizations to clarify the experimental workflow and
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underlying principles.

Mechanism of Action: Dual-Crosslinking with DSG
and Formaldehyde
The dual-crosslinking strategy is a two-step process designed to comprehensively capture the

in vivo chromatin landscape:

Protein-Protein Crosslinking with DSG: DSG penetrates the cell and nuclear membranes and

reacts with primary amines (e.g., lysine residues) on proteins. Its two reactive NHS esters

form stable amide bonds, effectively "locking" together interacting proteins within a complex.

[1]

Protein-DNA Crosslinking with Formaldehyde: Following the initial protein-protein

stabilization, formaldehyde is added. FA forms methylene bridges between amino groups on

proteins and nitrogen atoms in DNA bases, as well as between proteins, thereby covalently

linking the entire protein-DNA complex.[1]

This sequential approach ensures that even proteins that do not directly contact DNA but are

part of a DNA-bound complex are efficiently captured during immunoprecipitation.

Figure 1. Mechanism of dual-crosslinking with DSG and formaldehyde.

Advantages of Using DSG in ChIP-seq
The incorporation of DSG into ChIP-seq protocols offers several key advantages:

Increased Signal for Transiently Interacting Factors: For transcription factors that have a

dynamic or transient interaction with chromatin, dual-crosslinking can significantly increase

the ChIP signal and the number of identified binding sites.[2]

Improved Data Quality: The use of DSG has been shown to increase the Fraction of Reads

in Peaks (FRiP) score, a key metric for ChIP-seq data quality that indicates a higher signal-

to-noise ratio.[2]

Enhanced Detection of Indirectly Bound Proteins: By stabilizing protein complexes prior to

formaldehyde crosslinking, DSG enables the identification of proteins that are recruited to
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DNA indirectly through other DNA-binding proteins.

Applicability to Challenging Samples: This method has proven effective for challenging

sample types, including clinical specimens and core needle biopsies, where starting material

may be limited.[2]

Quantitative Data Summary
The following tables summarize the quantitative improvements observed when using a dual-

crosslinking approach with DSG and formaldehyde compared to formaldehyde alone.

Table 1: Comparison of ChIP-seq Quality Metrics for Transcription Factors

Target Protein Cell Line
Crosslinking
Method

Number of
Peaks

FRiP Score

ERα MCF7 FA only 10,274 0.15

DSG + FA 15,368 0.28

AR LNCaP FA only 8,745 0.11

DSG + FA 14,882 0.25

FOXA1 MCF7 FA only 12,543 0.21

DSG + FA 16,921 0.35

FOXA1 LNCaP FA only 11,876 0.18

DSG + FA 17,345 0.31

Data compiled from publicly available studies.[2]

Table 2: Comparison of ChIP-seq Quality Metrics for Histone Modifications
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Target Protein Cell Line
Crosslinking
Method

Number of
Peaks

FRiP Score

H3K4me3 MCF7 FA only 21,456 0.45

DSG + FA 22,109 0.47

H3K27ac MCF7 FA only 34,567 0.38

DSG + FA 35,112 0.40

H3K4me3 LNCaP FA only 20,891 0.42

DSG + FA 21,543 0.44

H3K27ac LNCaP FA only 33,987 0.36

DSG + FA 34,765 0.39

Data compiled from publicly available studies.[2]

As shown in the tables, the addition of DSG significantly increases the number of identified

peaks and the FRiP score for transcription factors, indicating a more robust and sensitive

assay. The effect on histone modifications, which are more stably associated with DNA, is less

pronounced.[2]

Experimental Protocols
Materials and Reagents

Phosphate-Buffered Saline (PBS)

Disuccinimidyl glutarate (DSG) (e.g., Thermo Fisher Scientific, Cat. No. 20593)

Dimethyl sulfoxide (DMSO)

Formaldehyde (37% solution)

Glycine

Cell Lysis Buffer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6311467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6311467/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Lysis Buffer

Antibody of interest

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution Buffer

Proteinase K

RNase A

DNA purification kit

Protocol 1: Dual-Crosslinking of Adherent Cells
This protocol is adapted from established methods for dual-crosslinking in ChIP-seq.[5][6]

Cell Culture: Grow cells to 70-80% confluency in the appropriate culture vessel.

DSG Crosslinking:

Prepare a 0.5 M stock solution of DSG in dry DMSO. This should be made fresh or stored

in single-use aliquots at -20°C.[5]

Wash cells twice with room temperature PBS.

Resuspend the cell pellet in PBS.

Add DSG to a final concentration of 2 mM and mix immediately.[5]

Incubate for 45 minutes at room temperature on a rotating wheel.[5]

Formaldehyde Crosslinking:

Without washing, add 37% formaldehyde directly to the cell suspension to a final

concentration of 1%.
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Incubate for 10-15 minutes at room temperature with gentle mixing.[5]

Quenching:

Add glycine to a final concentration of 125 mM (from a 2.5 M stock) to quench the

formaldehyde.

Incubate for 5-10 minutes at room temperature with gentle mixing.[5]

Cell Lysis and Chromatin Shearing:

Proceed with standard ChIP-seq protocols for cell lysis, nuclear isolation, and chromatin

shearing (e.g., sonication). Note that dual-crosslinked chromatin may be more resistant to

shearing, so optimization of sonication conditions may be necessary.[5][6]

Immunoprecipitation, Washing, and Elution:

Perform immunoprecipitation with the antibody of interest overnight.

Wash the immune complexes with a series of stringent wash buffers.

Elute the chromatin from the beads.

Reverse Crosslinking and DNA Purification:

Reverse the crosslinks by incubating at 65°C for several hours to overnight in the

presence of Proteinase K.

Treat with RNase A to remove contaminating RNA.

Purify the DNA using a standard column-based kit or phenol-chloroform extraction.

Protocol 2: Dual-Crosslinking of Suspension Cells
The protocol for suspension cells is similar to that for adherent cells, with minor modifications.

Cell Harvest: Harvest cells by centrifugation and wash twice with room temperature PBS.

DSG Crosslinking:
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Resuspend the cell pellet in PBS.

Add DSG to a final concentration of 2 mM and incubate for 45 minutes at room

temperature with rotation.[5]

Formaldehyde Crosslinking and Quenching:

Add formaldehyde to a final concentration of 1% and incubate for 10-15 minutes.[5]

Quench with glycine as described above.[5]

Subsequent Steps: Proceed with the cell lysis, chromatin shearing, immunoprecipitation, and

DNA purification steps as outlined in Protocol 1.

Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a dual-crosslinking ChIP-seq experiment.
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Dual-Crosslinking ChIP-seq Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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